REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C([O-])(O)=O.[Na+].[CH3:14][O:15][C:16](Cl)=[O:17].[Br:19]N1C(=O)CCC1=O.FC(F)(F)S(O)(=O)=O>C(Cl)Cl>[CH3:14][O:15][C:16](=[O:17])[NH:5][C:4]1[CH:6]=[CH:7][C:8]([Br:19])=[C:2]([F:1])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
34.6 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2.13 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
solvent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring overnight the layers
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
After evaporation of ca
|
Type
|
ADDITION
|
Details
|
60% of the solvent, 600 ml of hexane were added
|
Type
|
CUSTOM
|
Details
|
whereby (3-Fluoro-phenyl)-carbamic acid methyl ester precipitated as a colorless solid
|
Type
|
FILTRATION
|
Details
|
that was filtered off
|
Type
|
CUSTOM
|
Details
|
dried i.v (41 g (81%))
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in 600 ml acetonitrile
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
ADDITION
|
Details
|
the resulting mixture diluted with 1000 ml EtOAc
|
Type
|
WASH
|
Details
|
washed subsequently with saturated aqueous NaHCO3 and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying of the combined organic layers with MgSO4, evaporation of the solvent, and column chromatography on silica gel with hexane/EtOAc 8:1
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(NC1=CC(=C(C=C1)Br)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 56152.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |